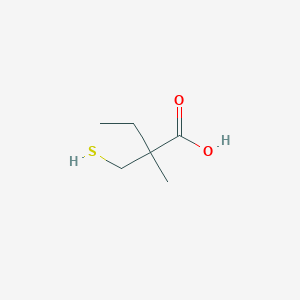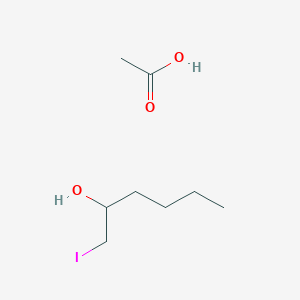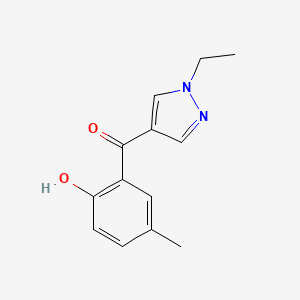
(Hex-4-en-3-yl)(methyl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hex-4-en-3-yl)(methyl)propanedinitrile is an organic compound with a unique structure that includes a hexenyl group, a methyl group, and two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-4-en-3-yl)(methyl)propanedinitrile typically involves the reaction of hex-4-en-3-ol with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of hex-4-en-3-ol is replaced by the malononitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Hex-4-en-3-yl)(methyl)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
(Hex-4-en-3-yl)(methyl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Hex-4-en-3-yl)(methyl)propanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The compound may also participate in electron transfer reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedinitrile: A simpler compound with two nitrile groups.
Malononitrile: Another compound with two nitrile groups but a different structure.
Cyanoacetonitrile: Contains a nitrile group and is used in similar applications.
Uniqueness
(Hex-4-en-3-yl)(methyl)propanedinitrile is unique due to its hexenyl group, which imparts different chemical properties and reactivity compared to simpler nitrile compounds. This makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
832720-98-6 |
|---|---|
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-hex-4-en-3-yl-2-methylpropanedinitrile |
InChI |
InChI=1S/C10H14N2/c1-4-6-9(5-2)10(3,7-11)8-12/h4,6,9H,5H2,1-3H3 |
InChI-Schlüssel |
UYKRDMUGDMHBDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=CC)C(C)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



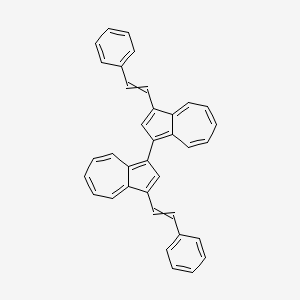
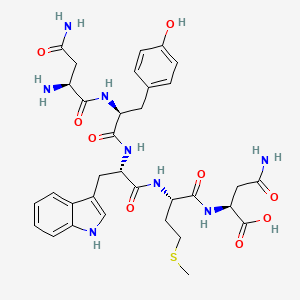
![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
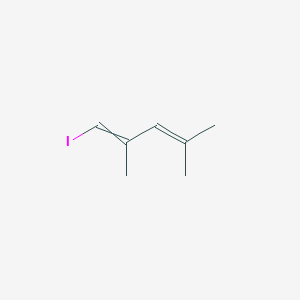

![2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)


![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
